Timepidium bromide, (R)-
Description
Contextualization within Anticholinergic Pharmacological Agents
Anticholinergic agents function by blocking the action of acetylcholine (B1216132), a primary neurotransmitter. patsnap.com Specifically, timepidium (B10763114) bromide acts as a muscarinic receptor antagonist, binding to muscarinic receptors on smooth muscle cells and glands, thereby inhibiting the effects of acetylcholine. patsnap.comsmolecule.com This antagonism leads to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract. patsnap.comsmolecule.com
Timepidium bromide belongs to a subclass of anticholinergics known as quaternary ammonium (B1175870) compounds. wikipedia.org A key characteristic of this class is the presence of a permanently positively charged nitrogen atom. This charge generally limits the molecule's ability to cross the blood-brain barrier, a semi-permeable membrane protecting the brain. wikipedia.org Consequently, timepidium bromide exerts its effects primarily on the peripheral nervous system, with reduced central nervous system side effects compared to non-quaternary anticholinergics like atropine (B194438). wikipedia.orgsmolecule.com Pharmacological studies on racemic timepidium bromide have compared its activity to other agents, noting its potent inhibitory effects on gastrointestinal motility, comparable in some respects to atropine but with a weaker effect on salivary secretion. nih.gov
Significance of Chirality in Quaternary Ammonium Compounds
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Chiral molecules exist as enantiomers—non-superimposable mirror images. Although enantiomers share the same chemical formula and connectivity, their different spatial arrangements can lead to significant variations in their biological activities. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.gov
In the realm of quaternary ammonium anticholinergics, stereoselectivity is a well-documented phenomenon. Many of these drugs possess one or more chiral centers, and often one enantiomer (the eutomer) is responsible for the majority of the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or contribute to different effects. nih.gov
Research on analogous compounds illustrates this principle. For example, mepenzolate (B1170382) bromide, another piperidine-based muscarinic antagonist, exists as (R)- and (S)-enantiomers. Studies have shown that (R)-mepenzolate has a higher binding affinity for the M3 muscarinic receptor than its (S)-counterpart and exhibits superior bronchodilatory activity in vivo. researchgate.net Similarly, glycopyrronium (B1196793) is a widely used anticholinergic that is administered as a racemic mixture of enantiomers, both of which are long-acting muscarinic antagonists. medchemexpress.com The established stereoselectivity in these related compounds provides a strong scientific rationale for the separate investigation of the enantiomers of timepidium bromide.
Historical and Current Research Landscape Pertaining to Timepidium Bromide Enantiomers
Timepidium bromide has historically been described and used as a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. nih.gov The Japanese Pharmacopoeia, for instance, describes the bulk drug as "(RS)-3-(Dithien-2-ylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide monohydrate" and notes that a solution of the compound shows no optical rotation, which is characteristic of a racemate.
Scientific interest in the individual stereoisomers led to the development of analytical methods for their separation. Research published in the mid-1990s successfully demonstrated the enantioseparation of racemic timepidium bromide using techniques such as capillary zone electrophoresis (CZE) and high-performance liquid chromatography (HPLC) with chiral stationary phases. researchgate.net
The successful separation of the enantiomers is a critical first step toward understanding their individual pharmacological profiles. Following separation, the logical progression is to conduct comparative biological assays to determine the specific activity of (R)-Timepidium Bromide versus (S)-Timepidium Bromide. However, despite the established methods for chiral separation and the clear precedent for stereoselectivity in this drug class, detailed pharmacological studies that directly compare the binding affinities or functional potencies of the individual timepidium bromide enantiomers are not widely available in the public scientific literature. While it is highly probable that one enantiomer is more active than the other, specific data such as receptor binding constants (Ki) or IC50 values for each enantiomer remain largely unreported.
Structure
3D Structure of Parent
Properties
CAS No. |
166582-17-8 |
|---|---|
Molecular Formula |
C17H22BrNOS2 |
Molecular Weight |
400.393 |
IUPAC Name |
(5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1/t14-;/m1./s1 |
InChI Key |
QTSXMEPZSHLZFF-PFEQFJNWSA-M |
SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Purity Assessment
Development of Analytical Methodologies for Enantioseparation
The separation of the enantiomers of Timepidium (B10763114) bromide from a racemic mixture is a key analytical challenge. nih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have emerged as powerful techniques for this purpose. nih.govresearchgate.net
Chiral HPLC is a cornerstone for the enantiomeric separation of pharmaceutical compounds. nih.govcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govcsfarmacie.cz For Timepidium bromide, successful enantioseparation has been achieved using HPLC with cyclodextrin-immobilized CSPs (CD-CSPs). researchgate.netresearchgate.net The underlying principle of this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. csfarmacie.cz The differing stability of these complexes for the (R)- and (S)-enantiomers results in different retention times, allowing for their individual quantification. csfarmacie.cz The "three-point interaction" model is a widely accepted theory explaining this chiral recognition, where at least three simultaneous interactions between the chiral selector and one of the enantiomers are necessary for separation, with at least one of these interactions being stereochemically dependent. chromatographyonline.com
Table 1: Chiral HPLC Parameters for Timepidium Bromide Enantioseparation
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Cyclodextrin-immobilized CSPs (CD-CSPs) |
| Principle | Differential interaction and formation of transient diastereomeric complexes between the enantiomers and the CSP. |
| Outcome | Successful separation of (R)- and (S)-Timepidium bromide enantiomers. researchgate.netresearchgate.net |
Capillary electrophoresis, particularly in the mode of capillary zone electrophoresis (CZE) with chiral selectors, presents a highly efficient alternative for enantioseparation. researchgate.netmdpi.com Cyclodextrins (CDs) are the most commonly used chiral selectors in CE due to their structural variability and ability to form inclusion complexes with a wide range of molecules. nih.gov The enantiomers of Timepidium bromide have been successfully separated using cyclodextrin-modified CZE (CD-CZE). researchgate.netresearchgate.net
In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.com The separation is based on the differential binding affinities of the (R)- and (S)-enantiomers with the chiral selector, which leads to different electrophoretic mobilities and, consequently, different migration times. mdpi.com Factors such as the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage are optimized to achieve the best resolution between the enantiomers. mdpi.com For basic drugs like Timepidium bromide, separations are often carried out under acidic conditions. researchgate.net The use of sulfated-β-cyclodextrin has been shown to be effective for the enantioseparation of various pharmaceuticals. mdpi.com
Table 2: Capillary Electrophoresis Parameters for Timepidium Bromide Enantioseparation
| Parameter | Details |
| Technique | Capillary Zone Electrophoresis (CZE) with Cyclodextrins (CD-CZE) |
| Chiral Selector | Cyclodextrins (e.g., β-cyclodextrin, heptakis(2,6-di-O-methyl)-β-cyclodextrin) researchgate.net |
| Principle | Differential complexation of enantiomers with the chiral selector in the background electrolyte, leading to different electrophoretic mobilities. mdpi.com |
| Outcome | Successful enantioseparation of Timepidium bromide. researchgate.netresearchgate.net |
Spectroscopic and Computational Methods for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule, i.e., assigning the (R) or (S) descriptor to a stereocenter, is a fundamental aspect of stereochemical characterization. wikipedia.org This is achieved by applying the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around the chiral center based on atomic number. chemistrysteps.comlibretexts.org
While experimental techniques like X-ray crystallography can provide definitive proof of absolute configuration, spectroscopic methods combined with computational chemistry offer powerful alternatives. wikipedia.org Although specific studies detailing the application of these methods to (R)-Timepidium bromide are not extensively available in the searched literature, the general principles are well-established. Techniques such as optical rotatory dispersion (ORD) and vibrational circular dichroism (VCD) can be used. wikipedia.org
Computational methods, particularly quantum chemical calculations, have become increasingly important in predicting and confirming the absolute configuration of chiral molecules. frontiersin.org By calculating the theoretical optical rotation or chiroptical spectra (like electronic circular dichroism or VCD) for a proposed structure (e.g., the (R)-enantiomer) and comparing it to the experimentally measured data, the absolute configuration can be confidently assigned. frontiersin.org These computational studies often involve modeling the conformational landscape of the molecule to obtain accurate predictions. frontiersin.org The synthesis of molecules containing a thiophene (B33073) nucleus, such as Timepidium Bromide, and subsequent computational studies are of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Strategies for Control of Enantiomeric Purity in Research Materials
Ensuring the enantiomeric purity of a single-enantiomer drug like (R)-Timepidium bromide is critical. researchgate.net The undesirable enantiomer is considered an impurity and its levels must be strictly controlled. researchgate.net The development of enantioselective analytical methods, as described in section 2.1, is the first step in this control strategy. These methods are essential for determining the enantiomeric ratio and purity of the substance. mdpi.com
Strategies for controlling enantiomeric purity in research materials typically involve two main approaches:
Enantioselective Synthesis: This involves designing a synthetic route that preferentially produces the desired enantiomer. This is the most efficient approach for producing enantiomerically pure compounds.
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. This can be achieved through various methods, including:
Preparative Chiral Chromatography: Scaling up the analytical chiral HPLC methods to isolate larger quantities of the desired enantiomer. csfarmacie.cz
Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The desired enantiomer is then recovered from the separated diastereomer.
Once the enantiomerically enriched or pure compound is obtained, the validated analytical methods (chiral HPLC or CE) are used to confirm its enantiomeric purity. researchgate.net
Synthetic Chemistry and Derivatization Studies
Methodologies for the Stereoselective Synthesis of (R)-Timepidium Bromide
The synthesis of a single enantiomer of a chiral molecule like (R)-Timepidium bromide requires stereoselective control. Asymmetric synthesis is the practice of creating chiral compounds in a stereoselective manner. metu.edu.tr While specific, detailed synthetic routes exclusively for the (R)-enantiomer of Timepidium (B10763114) bromide are not extensively documented in publicly available literature, several established methodologies in stereoselective synthesis are applicable. These approaches are critical for producing nonracemic compounds and can involve stoichiometric or catalytic methods, including metal, organic, or enzyme catalysis. thieme.de
Potential strategies for the stereoselective synthesis of the (R)-piperidine core could include:
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a suitably functionalized chiral piperidine (B6355638) derivative could be sourced and elaborated to form the final product.
Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in a reaction. For example, asymmetric hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral rhodium-based catalyst could establish the desired stereocenter. beilstein-journals.org This strategy is employed in the synthesis of other complex piperidine-containing pharmaceuticals. beilstein-journals.orgresearchgate.net
Chiral Resolution : A racemic mixture of timepidium can be synthesized and then separated into its individual enantiomers. This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the removal of the resolving agent.
The synthesis of structurally related compounds provides insight into plausible stereoselective methods. For instance, the synthesis of (-)-paroxetine, which also contains a substituted piperidine ring, has been a target for testing new stereoselective methodologies. researchgate.net Similarly, the synthesis of tiotropium (B1237716) bromide involves the esterification of a chiral scopine (B3395896) derivative, highlighting the use of chiral building blocks to control stereochemistry. google.com
Exploration of Synthetic Routes and Precursor Chemistry
The molecular structure of (R)-Timepidium bromide is (5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide. nih.gov A logical retrosynthetic analysis breaks the molecule down into key precursors. The final step in the synthesis would be the quaternization of the tertiary amine on the piperidine ring with a methylating agent, such as methyl bromide.
The core structure could be assembled from two main fragments:
A chiral (R)-5-methoxypiperidine derivative : This precursor contains the required stereocenter.
A di(thiophen-2-yl)methanone moiety : This electrophilic component would react with the piperidine precursor.
A plausible synthetic route involves a condensation reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, between a phosphonium (B103445) ylide or phosphonate (B1237965) ester derived from di(thiophen-2-yl)methane and a ketone at the 3-position of the (R)-5-methoxypiperidine ring. Alternatively, an aldol-type condensation followed by dehydration could form the exocyclic double bond.
The compound tipepidine, which lacks the quaternary methyl groups and the methoxy (B1213986) ether, is a related structure. wikipedia.org This suggests that a potential synthetic pathway could involve the synthesis of a tipepidine-like intermediate, followed by methoxylation and N-methylation. The synthesis of the di-2-thienylmethylidene group is a key step, which can be approached through various methods common in organic synthesis. youtube.com
Design and Synthesis of Novel Thiophene-Containing Analogues
Thiophene (B33073) and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous commercially available drugs. rsc.orgglobalscientificjournal.com The thiophene nucleus is a crucial component in drugs such as Tipepidine, Timepidium bromide, and many others. globalscientificjournal.comresearchgate.net The design and synthesis of novel analogues of (R)-Timepidium bromide are driven by the search for compounds with improved pharmacological profiles.
Structural modifications can be made at several positions:
Thiophene Rings : Introducing various substituents onto the thiophene rings can modulate electronic properties and steric interactions.
Piperidine Ring : The methoxy group at the 5-position could be replaced with other alkoxy groups, alkyl groups, or hydrogen to probe structure-activity relationships.
Linker : The exocyclic double bond could be reduced or modified.
The synthesis of such analogues relies on a diverse toolbox of synthetic methodologies for heterocyclic compounds. Recent advances in synthetic chemistry provide efficient ways to construct substituted thiophenes. rsc.org For example, iodocyclization reactions of 1-mercapto-3-alkyne-2-ols offer a one-step synthesis of substituted thiophene derivatives. rsc.org Other methods include copper-catalyzed reactions between thioamides and alkynoates to produce polysubstituted 2-aminothiophenes. rsc.org The versatility of these synthetic routes allows for the creation of a wide array of novel thiophene-containing compounds for biological evaluation. rsc.orgresearchgate.net
Compound Data
Pharmacological Mechanisms and Receptor Interaction Research Preclinical Focus
Elucidation of Muscarinic Acetylcholine (B1216132) Receptor Antagonism
The antagonistic properties of (R)-Timepidium bromide are centered on its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to parasympathetic neurotransmission. wikipedia.orgnih.gov By blocking these receptors, it inhibits the physiological responses normally induced by acetylcholine.
The following table summarizes the known binding affinity of Timepidium (B10763114) chloride for the M1 muscarinic receptor.
Molecular docking studies are instrumental in visualizing the interaction between a ligand like (R)-Timepidium bromide and its receptor at the molecular level. While specific docking analyses for (R)-Timepidium bromide were not found, general principles from docking studies on other muscarinic antagonists can be inferred. These studies reveal that the binding of antagonists to muscarinic receptors involves key interactions within the orthosteric binding site. mdpi.commdpi.com For instance, the binding of the antagonist tiotropium (B1237716) to the M1 muscarinic receptor involves interactions with specific amino acid residues. researchgate.net Such analyses for (R)-Timepidium bromide would elucidate the precise binding mode and the structural determinants of its affinity and selectivity for different muscarinic receptor subtypes.
In Vitro Pharmacological Characterization in Isolated Biological Systems
In vitro studies using isolated tissues and organs provide direct evidence of a compound's pharmacological effects, independent of systemic influences.
Timepidium bromide has demonstrated significant inhibitory effects on the contractility of various smooth muscles in vitro. In isolated guinea pig gallbladder, it dose-dependently inhibited contractions induced by electrical stimulation, with a mean ID50 value of 2.4 x 10(-8) g/ml. ncats.io It also largely inhibited contractions at higher stimulation frequencies. ncats.io Furthermore, studies on isolated guinea pig gallbladder and sphincter of Oddi suggest that its action is mediated through its anticholinergic activity. jst.go.jp In dogs, timepidium bromide was shown to inhibit the spontaneous and bethanechol-induced motility of various regions of the gastrointestinal tract, with an activity level comparable to atropine (B194438) and stronger than hyoscine-N-butylbromide. nih.gov It exhibited a similar inhibitory effect on gallbladder motility. nih.gov However, its inhibitory effect on the spontaneous motion of the urinary bladder was somewhat weaker than that of hyoscine-N-butylbromide and atropine, though its effect on bethanechol-induced motility was nearly equal. nih.gov
The anticholinergic properties of timepidium bromide also extend to the inhibition of glandular secretions. It has been shown to inhibit bethanechol-induced gastric acid secretion in dogs and rats, with a potency greater than hyoscine-N-butylbromide but less than atropine. nih.gov In contrast, its inhibitory action on salivary secretion was much weaker than that of atropine. nih.gov Timepidium bromide had little to no significant effect on pancreatic and biliary secretions in rats, even at higher doses. nih.gov
In Vivo Preclinical Pharmacological Investigations in Animal Models
The following table provides a summary of the in vivo preclinical findings for Timepidium bromide.
Effects on Visceral Organ Motility and Function
Preclinical studies in animal models have demonstrated the inhibitory effects of timepidium bromide on the motility of various visceral smooth muscles. nih.gov In dogs, timepidium bromide was shown to inhibit both spontaneous and bethanechol-induced motility in different regions of the gastrointestinal tract. nih.gov Its potency in this regard was found to be comparable to atropine and greater than hyoscine-N-butylbromide. nih.gov
The inhibitory effects extend to the gallbladder, where timepidium bromide demonstrated an inhibitory effect on motility similar to that of atropine and hyoscine-N-butylbromide. nih.gov However, its effect on the spontaneous motion of the urinary bladder was observed to be somewhat weaker than the other two agents, though its inhibition of bethanechol-induced motility was comparable. nih.gov
Furthermore, timepidium bromide has been shown to inhibit bethanechol-induced gastric acid secretion. In this aspect, its activity was stronger than hyoscine-N-butylbromide but weaker than atropine. nih.gov A similar pattern of effects on gastric acid secretion was also observed in rats. nih.gov In contrast, the inhibitory actions of timepidium bromide on salivary secretion were significantly weaker than atropine. nih.gov It was also noted that even at higher doses, timepidium bromide had little to no significant effect on pancreatic and biliary secretions in rats. nih.gov The methacholine-induced uterine contractions were also inhibited by timepidium bromide. nih.gov
Table 1: Comparative Inhibitory Effects of Timepidium Bromide on Visceral Motility and Secretion
| Organ/Function | Stimulant | Timepidium Bromide Effect | Comparison with Hyoscine-N-butylbromide (HB) | Comparison with Atropine Sulfate (Atr) | Animal Model |
|---|---|---|---|---|---|
| Gastrointestinal Motility | Spontaneous & Bethanechol | Inhibited | Stronger | Almost the same | Dogs |
| Gallbladder Motility | Not specified | Inhibited | Similar | Similar | Dogs |
| Urinary Bladder Motility | Spontaneous | Inhibited | Weaker | Weaker | Dogs |
| Urinary Bladder Motility | Bethanechol | Inhibited | Nearly equal | Nearly equal | Dogs |
| Gastric Acid Secretion | Bethanechol | Inhibited | Stronger | Weaker | Dogs & Rats |
| Salivary Secretion | Not specified | Inhibited | Much weaker | Much weaker | Not specified |
| Pancreatic & Biliary Secretion | Not specified | Little significant effect | Not specified | Not specified | Rats |
| Uterine Contraction | Methacholine | Inhibited | Not specified | Not specified | Not specified |
Influence on Sphincter Dynamics (e.g., Sphincter of Oddi)
The sphincter of Oddi is a muscular valve that plays a crucial role in regulating the flow of bile and pancreatic juice into the duodenum. iffgd.org Dysfunction of this sphincter can lead to significant abdominal pain due to the backup of these digestive juices. iffgd.org
Preclinical research has investigated the effects of various antispasmodic agents on the dynamics of the sphincter of Oddi. In isolated guinea pig gallbladder and sphincter of Oddi, timepidium bromide has been shown to have an inhibitory effect. researchgate.net This suggests a potential mechanism for its therapeutic action in conditions involving spasms of this sphincter.
Table 2: Effect of Timepidium Bromide on Isolated Guinea Pig Sphincter of Oddi
| Compound | Action | Organ | Animal Model |
|---|---|---|---|
| Timepidium Bromide | Inhibitory | Sphincter of Oddi | Guinea Pig |
Regulation of Regional Blood Flow Distribution (e.g., Gastric, Duodenal)
The regulation of blood flow in the gastrointestinal tract is a complex process influenced by various factors, including neural and hormonal signals. uoanbar.edu.iqlsuhsc.edu Studies in rabbits have explored the impact of timepidium bromide on the distribution of gastric and duodenal blood flow. nih.gov
In normal rabbits, intravenous administration of timepidium bromide resulted in a slight increase in total gastric blood flow. nih.gov Notably, this increase was more pronounced in the mucosal layer of the pyloric antrum. nih.gov In contrast, cholinergic agents like acetylcholine and neostigmine (B1678181) were found to significantly decrease total gastric blood flow, particularly in the mucosal layer of the anterior and posterior corpus. nih.gov The administration of timepidium bromide effectively counteracted this reduction, restoring the blood flow to normal levels. nih.gov These findings suggest that the effects of these drugs on gastric blood flow are likely mediated through muscarinic receptors. nih.gov The blood flow in the duodenum, however, was only slightly affected by these agents. nih.gov
Table 3: Effects of Timepidium Bromide on Gastric and Duodenal Blood Flow in Rabbits
| Compound | Effect on Total Gastric Blood Flow | Effect on Pyloric Antrum Mucosal Blood Flow | Effect on Duodenal Blood Flow |
|---|---|---|---|
| Timepidium Bromide | Slight increase | Considerable increase | Slightly changed |
| Acetylcholine | Significant reduction | Not specified | Slightly changed |
| Neostigmine | Significant reduction | Not specified | Slightly changed |
| Timepidium Bromide + Acetylcholine/Neostigmine | Abolished reduction, restored to normal | Not specified | Slightly changed |
Preclinical Pharmacokinetics and Biodistribution Research
Absorption, Distribution, and Excretion Studies in Animal Models
Detailed preclinical studies outlining the specific absorption, distribution, and excretion parameters for (R)-Timepidium bromide are not extensively available in publicly accessible scientific literature. The majority of the available research has focused on the pharmacological effects of Timepidium (B10763114) bromide rather than its pharmacokinetic profile.
However, some insights into its distribution can be inferred from its pharmacological actions. Studies in animal models, including dogs and rats, have demonstrated that Timepidium bromide exerts potent spasmolytic activity on the smooth muscles of the gastrointestinal tract, gallbladder, and urinary bladder nih.govsemanticscholar.org. This suggests that the compound is distributed to these visceral organs to elicit its therapeutic effects. For instance, in dogs, Timepidium bromide was shown to inhibit the spontaneous and bethanechol-induced motility of various regions of the gastrointestinal tract nih.gov. Furthermore, research in rabbits indicated that intravenous administration of Timepidium bromide led to a considerable increase in blood flow to the mucosal layer of the pyloric antrum of the stomach semanticscholar.orgnih.govresearchgate.net.
The route of excretion for (R)-Timepidium bromide has not been explicitly detailed in the available preclinical studies.
Metabolic Pathways and Metabolite Identification (Preclinical)
There is a notable lack of specific preclinical research detailing the metabolic pathways of (R)-Timepidium bromide and the identification of its metabolites. The primary focus of existing studies has been on its pharmacological activity rather than its biotransformation. Therefore, information regarding the enzymes involved in its metabolism and the chemical structures of its metabolites is not available in the reviewed scientific literature.
Investigations of Barrier Permeability (e.g., Blood-Brain Barrier Exclusion)
A key characteristic of Timepidium bromide that has been highlighted is its nature as a quaternary ammonium (B1175870) compound wikipedia.org. This chemical feature plays a crucial role in its ability to cross biological membranes, most notably the blood-brain barrier (BBB).
The quaternary nitrogen atom in the structure of Timepidium bromide confers a permanent positive charge, which significantly limits its lipid solubility and ability to passively diffuse across the tightly-knit endothelial cells of the blood-brain barrier wikipedia.orgnih.gov. Consequently, it is expected to be peripherally acting, with minimal to no penetration into the central nervous system wikipedia.org. This is a desirable characteristic for an anticholinergic agent intended for visceral spasms, as it reduces the likelihood of central side effects such as drowsiness, confusion, or hallucinations.
While direct experimental studies quantifying the brain-to-plasma concentration ratio for (R)-Timepidium bromide were not found, the general principle of quaternary ammonium compounds being excluded from the brain is a well-established concept in pharmacology nih.gov. This exclusion is a critical aspect of its preclinical profile, suggesting a favorable separation between its desired peripheral effects and potential undesired central nervous system effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research
Identification of Structural Determinants for Anticholinergic Activity
The anticholinergic profile of Timepidium (B10763114) bromide is defined by several key structural motifs that are essential for its biological function. The molecule is a piperidine (B6355638) derivative, a core structure found in many compounds with anticholinergic properties. researchgate.netencyclopedia.pub
A primary determinant of its activity is the quaternary ammonium (B1175870) group . The presence of a permanently charged quaternary nitrogen is a common feature in potent anticholinergic agents. researchgate.netcutm.ac.in This positive charge is crucial for binding to the anionic site of muscarinic receptors. pharmacy180.com Furthermore, this permanent charge renders the molecule highly polar, which prevents it from crossing the blood-brain barrier, thereby confining its action to the periphery and eliminating central nervous system side effects. iiab.mewikipedia.org This contrasts with its tertiary amine precursor, tipepidine, from which it was developed. researchgate.netwikipedia.org
The dithienyl-methylene moiety attached to the piperidine ring is another critical feature. General SAR studies on anticholinergic agents have shown that having two bulky, lipophilic ring systems, such as phenyl or heterocyclic rings like thienyl, on a central carbon atom is essential for strong antagonist activity. cutm.ac.innih.gov These groups contribute to the affinity of the molecule for the muscarinic receptor, likely through hydrophobic and van der Waals interactions. nih.gov
Influence of Stereochemistry on Biological Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as enzymes and receptors are chiral environments that can interact differently with enantiomers. pharmacy180.com Timepidium bromide possesses an asymmetric carbon at the C5 position of the piperidine ring, where the methoxy (B1213986) group is attached, leading to the existence of (R) and (S) enantiomers. googleapis.com The designation "(R)-" in the compound's name specifies a particular three-dimensional arrangement of atoms around this chiral center.
While direct, publicly available research explicitly comparing the anticholinergic potency of the (R)- and (S)-enantiomers of Timepidium bromide is limited, evidence from structurally related compounds underscores the importance of this stereochemical configuration. For instance, studies on other soft anticholinergic agents have demonstrated that pure (R)-isomers are significantly more active than their corresponding isomeric mixtures. researchgate.net Specifically, in a study of glycopyrrolate (B1671915) analogs, the pure 2R isomers were found to be more active at muscarinic receptors than the isomeric mixtures. researchgate.net This stereospecificity is a common phenomenon for muscarinic receptor antagonists, where one enantiomer, the eutomer, fits the receptor's binding site more precisely and thus possesses significantly higher activity than the other enantiomer, the distomer. pharmacy180.com
The enantiomers of Timepidium bromide have been successfully separated using chromatographic techniques such as HPLC and capillary electrophoresis, which facilitates the study of the individual isomers. tandfonline.com Given the established stereoselectivity of muscarinic receptors and the findings from analogous compounds, it is highly probable that the (R)-enantiomer of Timepidium bromide represents the eutomer, possessing the majority of the desired pharmacological activity. pharmacy180.comresearchgate.net
Development and Validation of Predictive SAR/QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug design to correlate the chemical structure of compounds with their biological activity. chem-soc.si For piperidine and thiophene (B33073) derivatives, classes to which Timepidium bromide belongs, several QSAR studies have been developed to predict pharmacological activity and guide the synthesis of new, more potent molecules. chem-soc.siclinmedkaz.orgnih.gov
Although a specific QSAR model for Timepidium bromide itself is not detailed in the available literature, models for structurally related compounds provide a framework for understanding its activity. These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure (e.g., topological, electronic, steric) and then using statistical methods to create a predictive equation. nih.gov
For example, 2D and 3D-QSAR models for thiophene derivatives acting as enzyme inhibitors have identified descriptors such as atomic logP (AlogP), the presence of specific atom types (e.g., =C in a cyclic ring), and quantum chemical parameters like superdelocalizability as being crucial for activity. chem-soc.si In other studies on piperidine derivatives, topological descriptors have been used to create robust models for predicting toxicity, with statistical validation showing high determination coefficients (r² > 0.85). nih.gov A QSAR study on soft anticholinergics found that receptor binding affinity (pKi) was correlated with molecular size and certain structural indicators. researchgate.net The validation of these models is critical and is typically performed using internal methods like cross-validation and external validation with a test set of compounds to ensure the model's predictive power. chem-soc.sinih.gov
The table below summarizes findings from representative QSAR studies on related compound classes, illustrating the types of descriptors and models used.
| Compound Class | Biological Activity / Endpoint | QSAR Model Type | Key Molecular Descriptors | Statistical Validation Metrics |
| Thiophene Derivatives | HCV NS5B Polymerase Inhibition | 2D-QSAR (GFA), 3D-QSAR (MFA) | Atype_C_6, Atype_C_11 (AlogP), S_dssC (atom type), Jurs-PNSA-3 (charge), Steric and Electrostatic fields. chem-soc.si | r² = 0.856 (2D), r² = 0.992 (3D) chem-soc.si |
| Piperidine Derivatives | Toxicity against Aedes aegypti | 2D-QSAR (OLS-MLR, SVM) | Topological descriptors (e.g., related to connectivity and shape). nih.gov | r² > 0.85 (training set), r² > 0.80 (test set) nih.gov |
| Soft Anticholinergics (Glycopyrrolate analogs) | Muscarinic Receptor Binding (pKi) | QSAR | Molecular size (volume), Structural indicator variables. researchgate.net | r² ≈ 0.75 researchgate.net |
GFA: Genetic Function Algorithm; MFA: Molecular Field Analysis; OLS-MLR: Ordinary Least Squares-Multilinear Regression; SVM: Support Vector Machine.
These studies highlight that both 2D descriptors (which are simple to calculate) and 3D descriptors (which account for the spatial arrangement of atoms) can be used to build predictive models for compounds structurally analogous to Timepidium bromide. chem-soc.sinih.gov
Role of the Thiophene Moiety in Pharmacological Potency and Selectivity
The presence of two thiophene rings in the structure of Timepidium bromide is a significant contributor to its pharmacological potency. nih.gov Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and it is considered a bioisostere of the phenyl ring. researchgate.net In medicinal chemistry, replacing a phenyl group with a thiophene ring is a common strategy to modulate a compound's biological activity, and in many cases, it enhances potency.
SAR studies of anticholinergic agents have established that for maximal antagonist activity, the molecule should possess two bulky, lipophilic rings, which can be carbocyclic (like phenyl) or heterocyclic. cutm.ac.innih.gov The inclusion of a thienyl (thiophene) group is explicitly mentioned as a favorable substitution for one of the rings. nih.gov In the case of Timepidium bromide, both bulky groups are thiophene rings. Research on other classes of compounds has also shown that replacing a phenyl with a thienyl group can promote pharmacological activity. encyclopedia.pub
The thiophene nucleus is found in numerous commercially available drugs with a wide array of therapeutic uses, underscoring its importance as a pharmacophore. wikipedia.org Thiophene derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticholinergic effects. researchgate.net The electronic properties and the specific geometry of the thiophene rings in Timepidium bromide likely allow for optimal interaction with the binding site of muscarinic receptors, contributing to its high affinity and potency as an anticholinergic agent.
Crystallization, Polymorphism, and Solid State Characterization
Investigation of Polymorphic Forms and Crystallization Behavior
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties.
The investigation into the polymorphic landscape of Timepidium (B10763114) bromide has revealed that it can undergo solvent-mediated polymorphic transitions (SMPT). nih.gov This phenomenon involves the transformation of a metastable crystal form into a more stable form in the presence of a solvent. Research has indicated that the choice of solvent system is a critical factor in determining which polymorphic form crystallizes. For instance, studies have been conducted on the isothermal polymorphic transformation of Timepidium bromide in a solution of water and acetone, highlighting the role of solvent composition in the crystallization outcome. researchgate.net The kinetics of these transformations, including the endpoint of the transition, can be monitored to better understand the stability relationships between different polymorphs. niph.go.jp The ability to form different crystalline structures underscores the necessity for comprehensive solid-state characterization to identify and control the desired polymorph for pharmaceutical development.
Advanced Analytical Techniques for Polymorph Identification and Quantification
To effectively study and control polymorphism, a suite of advanced analytical techniques is employed. These methods allow for both the identification of different polymorphic forms and the real-time monitoring of crystallization processes.
For analogous compounds like Tiotropium (B1237716) Bromide, XRPD has been instrumental. In complex formulations where the API is present in low concentrations, conventional laboratory XRPD may be insufficient. In such cases, high-brilliance synchrotron XRPD has been successfully used to identify and quantify different polymorphic forms of Tiotropium Bromide at concentrations as low as 0.4% w/w in a lactose (B1674315) blend. nih.gov This demonstrates the capability of advanced XRD techniques to characterize polymorphs even in challenging pharmaceutical matrices.
Table 1: Comparison of XRD Techniques for Polymorph Detection
| Technique | Typical Detection Limit | Application Notes |
|---|---|---|
| Laboratory XRPD | 2-5% w/w | Sufficient for pure API but may be inadequate for low-dose formulations. nih.gov |
In-situ (in-process) spectroscopic techniques are invaluable for monitoring polymorphic transformations as they occur during crystallization. These non-destructive methods provide real-time data on both the solid and solution phases.
Raman Spectroscopy: This technique is particularly well-suited for monitoring crystallization in solution, as the Raman signal for water is weak, allowing for clear observation of the API's spectral changes. crystallizationsystems.com Studies on Timepidium bromide have utilized Raman spectroscopy to monitor its polymorphic transformation. nih.govniph.go.jp By developing a multivariate calibration model, such as using Partial Least Squares (PLS), it is possible to quantify the ratio of different polymorphic forms and the solute concentration simultaneously during the crystallization process. niph.go.jp
Near-Infrared (NIR) Spectroscopy: NIR can also be used for in-line monitoring of crystallization. However, its application for Timepidium bromide was found to be challenging due to strong water absorbance and the low concentration of the API in the studied system. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is another powerful tool for in-situ monitoring of the solution concentration during crystallization, providing complementary information to techniques that probe the solid phase. mdpi.com
Table 2: In-Situ Spectroscopic Monitoring of Timepidium Bromide Crystallization
| Technique | Parameter Monitored | Key Findings |
|---|---|---|
| Raman Spectroscopy | Polymorphic form ratio, solute concentration | Effective for in-situ monitoring of polymorphic transitions and drying profiles. nih.govniph.go.jp Quantitative analysis is achievable with PLS models. niph.go.jp |
| NIR Spectroscopy | Polymorphic form, solute concentration | Found to be unsuitable in a specific study due to interference from water and low API concentration. nih.gov |
Focused Beam Reflectance Measurement (FBRM) is a probe-based technology that is inserted directly into a crystallization vessel to monitor particle size and count in real-time. It does not provide chemical information but offers crucial insights into the physical aspects of crystallization.
For Timepidium bromide, FBRM has been used in conjunction with Raman and NIR spectroscopy to analyze the solvent-mediated polymorphic transition. nih.gov FBRM can detect the onset of nucleation, track crystal growth, and identify events like secondary nucleation or agglomeration by monitoring changes in the chord length distribution of the particle population. The combination of FBRM with a spectroscopic technique like Raman provides a comprehensive understanding of the process, correlating changes in particle dimensions with changes in polymorphic form. mdpi.com
Table 3: Application of FBRM in Timepidium Bromide Crystallization
| Monitored Event | FBRM Data Output | Combined Insight with Raman |
|---|---|---|
| Primary Nucleation | Rapid increase in total particle counts. | Correlates with the appearance of the initial (often metastable) polymorph's Raman signature. |
| Polymorphic Transformation | Changes in particle counts and size distribution (e.g., dissolution of small particles, growth of larger ones). | Correlates with the decrease in the metastable form's Raman peaks and the increase of the stable form's peaks. |
| Crystal Growth | Increase in mean chord length. | Tracks the growth of the desired polymorph after transformation is complete. |
Strategies for Controlled Crystallization of Desired Polymorphs
The ability to selectively crystallize a specific polymorph is a critical aspect of pharmaceutical manufacturing. Control over the crystallization process ensures batch-to-batch consistency and the desired performance of the final drug product.
Based on the understanding that Timepidium bromide undergoes solvent-mediated polymorphic transitions, several strategies can be employed for controlled crystallization:
Solvent Selection: The choice of solvent or solvent mixture is paramount. A solvent system can be selected in which the desired polymorph has the lowest solubility, making it the most thermodynamically stable form under those conditions. The isothermal transformation of Timepidium bromide in a water/acetone mixture is a clear example of this principle's relevance. researchgate.net
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is a common and effective method to control the crystalline form. Seeding bypasses the stochastic nature of primary nucleation and directs the crystallization towards the growth of the stable form, preventing the formation of metastable polymorphs.
Control of Supersaturation and Temperature: The level of supersaturation and the temperature profile of the crystallization process are key kinetic factors. A lower supersaturation level and a controlled cooling rate can favor the nucleation and growth of the thermodynamically stable polymorph over kinetically favored metastable forms. The kinetics of polymorphic transitions are often temperature-dependent, a factor that can be leveraged to control the final crystalline form. niph.go.jp
By integrating in-situ monitoring tools like Raman and FBRM, these crystallization parameters can be precisely controlled in real-time to ensure the reproducible production of the desired polymorph of (R)-Timepidium bromide.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-Timepidium bromide |
| Timepidium bromide |
| Acetone |
| Tiotropium Bromide |
Advanced Analytical Method Development and Validation for Research Applications
Methodologies for Purity and Impurity Profiling
Impurity profiling is a critical analytical activity that involves the detection, identification, and quantification of impurities in drug substances. researchgate.netijrti.org These impurities can originate from various sources, including the synthesis process (process-related impurities), degradation of the drug substance (stability-related impurities), or interaction with excipients in a formulation. researchgate.netmedwinpublishers.com For (R)-Timepidium bromide, a comprehensive impurity profile is necessary to ensure its quality and safety.
The process of impurity profiling typically involves a combination of analytical techniques to separate, identify, and quantify any unwanted substances. researchgate.net High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with mass spectrometry (LC-MS) to provide structural information about the impurities. researchgate.netrroij.com Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile impurities. researchgate.netrroij.com
Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances. ijrti.orgich.org The development of analytical procedures for impurity profiling must adhere to these guidelines to ensure that the drug substance meets the required quality standards. ich.org
Key aspects of impurity profiling for (R)-Timepidium bromide include:
Detection and Quantification: Sensitive analytical methods are required to detect and quantify impurities at very low levels. rroij.com
Identification: Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to elucidate the structure of unknown impurities. researchgate.netijrti.org
Method Validation: The analytical methods used for impurity profiling must be validated to demonstrate their accuracy, precision, specificity, linearity, and robustness. ich.org
A well-defined impurity profile for (R)-Timepidium bromide is crucial for controlling the quality of the substance throughout its lifecycle.
Spectrophotometric and Chromatographic Assay Development (e.g., RP-HPLC, UV-Vis)
The development of accurate and reliable assay methods is fundamental for the quantitative determination of (R)-Timepidium bromide in various samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) and UV-Visible (UV-Vis) spectrophotometry are two of the most widely used techniques for this purpose.
RP-HPLC Method Development and Validation
RP-HPLC is a powerful and versatile technique for the separation and quantification of pharmaceutical compounds. edwiserinternational.comrsc.org The development of an RP-HPLC method for (R)-Timepidium bromide involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation and sensitivity.
Key steps in RP-HPLC method development include:
Column Selection: Choosing an appropriate stationary phase (e.g., C18) is critical for achieving good separation. researchgate.netwjpsonline.com
Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention and resolution of the analyte. rsc.orgresearchgate.net The pH of the buffer can also significantly impact the separation. rsc.org
Detection Wavelength Selection: The wavelength for UV detection is selected at the maximum absorbance of (R)-Timepidium bromide to ensure high sensitivity. researchgate.netinnovareacademics.in
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are optimized to achieve efficient separation within a reasonable analysis time. rsc.orgresearchgate.net
Once developed, the RP-HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. journaljpri.com Validation parameters include accuracy, precision, specificity, linearity, range, robustness, and system suitability. rsc.orgjournaljpri.com
Below is an example of a data table summarizing typical parameters for a validated RP-HPLC method for a bromide compound, which could be adapted for (R)-Timepidium bromide.
| Parameter | Typical Value/Range |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netwjpsonline.com |
| Mobile Phase | Acetonitrile:Buffer (e.g., 75:25 v/v) rsc.org |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | ~230 nm researchgate.netinnovareacademics.in |
| Injection Volume | 15 µL rsc.org |
| Column Temperature | 35 °C rsc.org |
| Linearity (r²) | > 0.999 rjptonline.org |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% edwiserinternational.comijrar.org |
This table presents hypothetical yet representative data based on typical RP-HPLC method development for similar compounds.
UV-Vis Spectrophotometric Assay Development
UV-Vis spectrophotometry is a simpler and more cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net A UV-Vis method for (R)-Timepidium bromide would involve the following steps:
Solvent Selection: A suitable solvent in which the compound is soluble and stable is chosen. Methanol is often a good choice. researchgate.netinnovareacademics.in
Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of (R)-Timepidium bromide across the UV-Vis spectrum. researchgate.netinnovareacademics.in
Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. researchgate.net
Validation: The method is validated for linearity, accuracy, and precision as per ICH guidelines. researchgate.netsciresjournals.com
For bromide ion detection specifically, methods have been developed using metalloporphyrins as sensitive materials, where changes in the UV-Vis spectrum upon binding with bromide allow for its quantification. mdpi.com A detection limit as low as 2.5 × 10⁻⁸ M has been reported for bromide detection using this approach. mdpi.com
Application of Advanced Electrophoretic Techniques
Advanced electrophoretic techniques offer powerful alternatives to chromatographic methods for the analysis and separation of chiral compounds like (R)-Timepidium bromide. researchgate.net Capillary electrophoresis (CE) and its various modes are particularly well-suited for this purpose due to their high efficiency, short analysis times, and low sample consumption. researchgate.netresearch-solution.com
Chiral Separation using Capillary Electrophoresis
The separation of enantiomers, such as the (R)- and (S)- forms of Timepidium (B10763114) bromide, is a crucial aspect of its analysis. research-solution.com Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are two CE techniques that can be employed for chiral separations. oup.combio-rad.com
In chiral CE, a chiral selector is added to the background electrolyte. researchgate.net Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors that can form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus, their separation. researchgate.net
The development of a chiral CE method involves optimizing several parameters, including:
Type and Concentration of Chiral Selector: Different types of CDs (e.g., neutral or charged) can be screened to find the one that provides the best resolution. researchgate.net
Buffer pH and Composition: The pH of the buffer affects the charge of the analyte and the chiral selector, influencing the separation.
Applied Voltage and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.
Other Advanced Electrophoretic Techniques
Capillary Gel Electrophoresis (CGE): This technique uses a gel matrix within the capillary to separate molecules based on size. researchgate.net While more commonly used for biomolecules like DNA, it can be adapted for the analysis of small molecules. bioted.esthermofisher.com
Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the separation principles of HPLC and CE. It utilizes a packed capillary, offering high separation efficiency. researchgate.netresearchgate.net
The table below summarizes the application of various advanced electrophoretic techniques.
| Technique | Principle | Application for (R)-Timepidium Bromide |
| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility in a free solution. bio-rad.com | Chiral separation of (R)- and (S)-Timepidium bromide with the addition of a chiral selector to the buffer. research-solution.com |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between a pseudo-stationary phase (micelles) and the aqueous mobile phase. oup.com | Chiral separation and analysis in complex matrices. Timepidium bromide can also be used as a tracer for the micellar phase. oup.combio-rad.com |
| Capillary Gel Electrophoresis (CGE) | Separation based on sieving through a polymer network (gel). researchgate.netthermofisher.com | Potential for purity analysis based on size and charge. |
| Capillary Electrochromatography (CEC) | Combines chromatographic partitioning and electrophoretic migration in a packed capillary. researchgate.netresearchgate.net | High-efficiency separation of impurities and chiral resolution. researchgate.net |
The continuous advancement in these analytical methodologies provides researchers with powerful tools to ensure the quality, purity, and enantiomeric integrity of (R)-Timepidium bromide for research applications.
Broad Scientific Implications of Thiophene Containing Anticholinergics
Comparative Analysis with Other Thiophene-Based Pharmaceutical Scaffolds
The thiophene (B33073) nucleus is a versatile scaffold found in a wide array of pharmaceuticals beyond anticholinergics. nih.govnih.govsciensage.info Its presence influences the physicochemical properties of the molecule, often enhancing membrane permeability and drug-receptor interactions. nih.gov A comparative analysis reveals the diverse therapeutic applications of thiophene-based drugs, highlighting the unique role of thiophene-containing anticholinergics like Timepidium (B10763114) bromide.
Thiophene-based drugs have been approved for a multitude of conditions, including inflammatory diseases, cardiovascular disorders, neurological conditions, and infectious diseases. nih.govencyclopedia.pubijprajournal.com For instance, drugs like tiaprofenic acid and tenoxicam (B611289) are non-steroidal anti-inflammatory drugs (NSAIDs), while clopidogrel (B1663587) and ticlopidine (B1205844) are antiplatelet agents. nih.govnih.gov In the realm of neurology, thiophene is a component of antipsychotics like olanzapine (B1677200) and anticonvulsants such as tiagabine. nih.gov
The common thread among these diverse applications is the ability of the thiophene ring to act as a bioisostere for the phenyl group, offering similar steric and electronic properties while potentially improving metabolic stability and binding affinity. nih.gov In the context of anticholinergics like Timepidium bromide, the thiophene rings are crucial for binding to muscarinic receptors. nih.govwikipedia.org The quaternary ammonium (B1175870) group in Timepidium bromide restricts its ability to cross the blood-brain barrier, leading to peripherally selective anticholinergic effects. wikipedia.org This contrasts with centrally acting thiophene-containing drugs like olanzapine, where brain penetration is essential for therapeutic efficacy. nih.gov
| Drug Name | Therapeutic Class | Key Structural Feature(s) |
| Timepidium bromide, (R)- | Anticholinergic | Di-2-thienylmethane, Quaternary ammonium |
| Tiaprofenic acid | NSAID | Thiophene ring, Propionic acid side chain |
| Clopidogrel | Antiplatelet | Thieno[3,2-c]pyridine core |
| Olanzapine | Antipsychotic | Thieno[2,3-b] nih.govrsc.orgbenzodiazepine core |
| Tiotropium (B1237716) bromide | Anticholinergic (for COPD) | Two thiophene rings, Quaternary ammonium |
This table provides a comparative overview of Timepidium bromide, (R)- and other representative thiophene-based pharmaceuticals, highlighting their distinct therapeutic applications and key structural features.
Contributions to Understanding Muscarinic Receptor Biology
The study of thiophene-containing anticholinergics, including Timepidium bromide, has significantly contributed to our understanding of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govacs.org These receptors, which are G protein-coupled receptors (GPCRs), are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. nih.govnih.gov
Research with muscarinic antagonists has been instrumental in elucidating the physiological and pathological roles of these receptor subtypes. nih.govguidetopharmacology.org For example, the development of subtype-selective antagonists has helped to differentiate the functions of M2 and M3 receptors in airway smooth muscle contraction, a key factor in diseases like asthma and COPD. nih.gov While M3 receptors are the primary mediators of contraction, M2 receptors also play a regulatory role. guidetopharmacology.orgnih.gov
Timepidium bromide, as a muscarinic antagonist, acts by blocking the effects of acetylcholine at these receptors. wikipedia.org Although detailed subtype selectivity data for Timepidium bromide is not extensively published in the provided search results, its clinical use in treating visceral spasms suggests a significant interaction with muscarinic receptors in the gastrointestinal tract. wikipedia.org The study of such compounds helps to map the functional importance of muscarinic receptors in various organs.
Furthermore, the development of ligands that interact with allosteric sites on muscarinic receptors, rather than the conventional (orthosteric) acetylcholine binding site, represents a major advance in the field. nih.govacs.org This approach offers the potential for greater subtype selectivity and novel therapeutic strategies for a range of disorders, including schizophrenia, Parkinson's disease, and drug abuse. nih.govacs.org While the provided information does not specify if Timepidium bromide is an allosteric modulator, the broader research context highlights the evolving understanding of muscarinic receptor pharmacology.
Emerging Research Avenues and Future Directions
Novel Synthetic Approaches for Enantiomerically Pure Compounds
The development of efficient and highly selective methods for synthesizing enantiomerically pure compounds is a cornerstone of modern pharmaceutical research. While the precise synthetic routes for (R)-Timepidium bromide are not extensively detailed in publicly available literature, emerging strategies in asymmetric synthesis of chiral piperidines, the core structural motif of Timepidium (B10763114) bromide, offer promising avenues for future development. The pursuit of enantiomerically pure (R)-Timepidium bromide is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles.
Current research in organic synthesis provides several innovative approaches that could be adapted for the efficient production of (R)-Timepidium bromide:
Catalytic Enantioselective Synthesis: Modern catalysis offers powerful tools for creating chiral molecules with high enantiomeric excess. Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. nih.gov This approach, involving a three-step process of partial reduction, asymmetric carbometalation, and further reduction, could potentially be tailored to produce the specific stereoisomer of the piperidine (B6355638) precursor to (R)-Timepidium bromide. nih.gov
Chiral Phosphoric Acid-Catalyzed Cyclization: The use of chiral Brønsted acids as catalysts has gained significant traction. An enantioselective intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acid has been demonstrated for the synthesis of functionalized chiral piperidines. umich.edu This method could offer a direct route to the chiral piperidine core with high enantioselectivity.
Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis presents a sustainable and highly selective approach. A chemo-enzymatic strategy for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade and has been applied to the synthesis of other pharmaceutically active piperidines. nih.gov
Copper-Catalyzed Asymmetric Borylation: A novel stepwise dearomatization/enantioselective borylation strategy has been developed for preparing chiral 3-boryl-tetrahydropyridines from pyridines. acs.org The resulting C-B bond can be stereospecifically transformed, providing a versatile intermediate for the synthesis of complex chiral piperidines. acs.org
Future research in this area will likely focus on adapting these and other novel asymmetric synthetic methods to create a more efficient, scalable, and sustainable process for the production of enantiomerically pure (R)-Timepidium bromide.
Deeper Exploration of Receptor Subtype Interactions
Timepidium bromide is known to exert its effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. nih.gov However, the muscarinic receptor family comprises five distinct subtypes (M1, M2, M3, M4, and M5), which are differentially distributed throughout the body and mediate a wide range of physiological functions. nih.govnih.gov A deeper understanding of the interaction of (R)-Timepidium bromide with these specific receptor subtypes is crucial for elucidating its precise mechanism of action and for predicting its therapeutic efficacy and potential side effects.
Future research should focus on:
Binding Affinity Profiling: Determining the binding affinities of (R)-Timepidium bromide for each of the five muscarinic receptor subtypes is a critical first step. This can be achieved through radioligand binding assays using cell lines selectively expressing each receptor subtype. Such studies will reveal whether (R)-Timepidium bromide is a selective or non-selective antagonist and will provide a quantitative measure of its potency at each subtype. For instance, studies on other muscarinic antagonists have revealed significant differences in their affinities for M1, M2, and M3 receptors. vub.be
Functional Assays: Beyond simple binding, it is important to assess the functional consequences of (R)-Timepidium bromide's interaction with each receptor subtype. This can be investigated using a variety of in vitro functional assays, such as measuring changes in intracellular second messengers (e.g., calcium mobilization or cAMP levels) in response to agonist stimulation in the presence and absence of the antagonist. addexbio.com
Structural Biology Studies: Elucidating the three-dimensional structure of (R)-Timepidium bromide in complex with different muscarinic receptor subtypes would provide invaluable insights into the molecular basis of its binding and selectivity. Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the specific amino acid residues involved in the interaction, which can guide the design of new analogues with improved subtype selectivity.
A comprehensive understanding of the receptor subtype interaction profile of (R)-Timepidium bromide will enable a more targeted therapeutic approach, potentially leading to the development of new treatments with improved efficacy and a more favorable side-effect profile.
Advanced Computational Modeling for Mechanism Prediction
In recent years, advanced computational modeling has become an indispensable tool in drug discovery and development, offering the potential to predict and rationalize the interactions between a ligand and its target receptor at an atomic level. youtube.com For (R)-Timepidium bromide, computational approaches can provide profound insights into its mechanism of action and guide the design of next-generation analogues.
Key areas for future computational research include:
Molecular Docking: Molecular docking simulations can be used to predict the preferred binding pose of (R)-Timepidium bromide within the binding pockets of the different muscarinic receptor subtypes. frontiersin.orgmdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing how (R)-Timepidium bromide and the receptor behave over time. nih.gov This can help to understand the conformational changes that occur upon binding and to predict the stability of the complex. MD simulations have been successfully used to study the unbinding pathways of other muscarinic antagonists, providing insights into their duration of action. nih.gov
Free Energy Calculations: Methods such as free energy perturbation (FEP) and thermodynamic integration (TI) can be used to calculate the relative binding affinities of different ligands for a receptor. These calculations can be used to prioritize the synthesis of new analogues of (R)-Timepidium bromide with potentially improved potency and selectivity.
By integrating these computational approaches, researchers can build a detailed model of the molecular interactions governing the pharmacology of (R)-Timepidium bromide. This knowledge will be instrumental in the rational design of novel compounds with optimized properties.
Development of High-Throughput Screening Assays for Analogues
The discovery of novel drug candidates often relies on the screening of large libraries of chemical compounds. The development of robust and efficient high-throughput screening (HTS) assays is therefore essential for identifying analogues of (R)-Timepidium bromide with improved therapeutic profiles. pharmtech.comnih.gov Since muscarinic receptors belong to the G protein-coupled receptor (GPCR) superfamily, a wide range of HTS technologies are applicable. nih.govceltarys.com
Future efforts in this area should focus on:
Cell-Based Functional Assays: Cell-based assays that measure the functional response of cells expressing specific muscarinic receptor subtypes are particularly valuable. These assays can be designed to detect changes in second messenger levels, such as intracellular calcium or cyclic AMP, upon receptor activation or inhibition. celtarys.comice-biosci.com Fluorescent or luminescent reporter gene assays can also be employed to monitor receptor signaling.
Miniaturization and Automation: To increase the throughput and reduce the cost of screening, assays should be miniaturized and automated. pharmtech.com This involves the use of microplate formats (e.g., 384- or 1536-well plates) and robotic liquid handling systems.
Label-Free Technologies: Label-free detection methods, such as impedance-based or optical biosensor assays, offer the advantage of measuring cellular responses without the need for genetic modification or fluorescent dyes. These technologies can provide a more integrated view of cellular signaling.
Virtual Screening: In addition to experimental HTS, computational or virtual screening can be used to screen large virtual libraries of compounds against a 3D model of the target receptor. nih.gov This can help to prioritize compounds for experimental testing, thereby increasing the efficiency of the drug discovery process.
Q & A
Q. What synthetic pathways are documented for (R)-Timepidium Bromide, and what are the critical intermediates?
(R)-Timepidium Bromide is synthesized via quaternization of a tertiary amine precursor with bromoethane derivatives, yielding the bromide salt. Key intermediates include 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidine. The final structure (C₁₇H₂₂BrNOS₂) is confirmed by IR spectroscopy and elemental analysis .
Q. What validated analytical methods ensure purity and stability in (R)-Timepidium Bromide formulations?
- Thin-layer chromatography (TLC): Resolve impurities using silica gel plates with methanol as the mobile phase.
- High-performance liquid chromatography (HPLC): Quantify related substances with a C18 column and UV detection at 254 nm.
- Infrared (IR) spectroscopy: Compare sample spectra to reference standards (KBr disk method) to confirm identity .
- Heavy metal testing: Limit lead content to ≤20 ppm via atomic absorption spectroscopy .
Q. How does (R)-Timepidium Bromide interact with muscarinic acetylcholine receptors (mAChRs)?
As an anticholinergic agent, it non-selectively inhibits mAChR subtypes (M₁–M₅) by competitively blocking acetylcholine binding. In vivo studies show preferential antagonism of gastrointestinal mAChRs, reducing smooth muscle contraction .
Q. What pharmacokinetic parameters influence (R)-Timepidium Bromide’s bioavailability?
The compound’s low aqueous solubility (≤1 mg/mL in water) limits oral absorption, necessitating intravenous administration. Its molecular weight (400.4 g/mol) and lipophilic thienyl groups contribute to moderate tissue penetration, with a plasma half-life of ~2–3 hours in rodent models .
Advanced Research Questions
Q. How can molecular docking studies optimize (R)-Timepidium Bromide’s binding affinity to mAChR subtypes?
Computational docking (e.g., AutoDock Vina) identifies key interactions between the drug’s thienyl groups and mAChR hydrophobic pockets. Geometric optimization reveals hydrogen bonding with Tyr⁴⁸⁶ and π-π stacking with Trp⁶⁹⁸ in M₃ receptors. Validate predictions via mutagenesis and radioligand displacement assays .
Q. What in vivo models best replicate (R)-Timepidium Bromide’s effects on gastric blood flow?
Rabbits are ideal for studying regional gastric hemodynamics. Intravenous administration (200 μg/kg) increases pyloric antral mucosal blood flow by 30%, measured via laser Doppler flowmetry. Compare with rodent models to assess interspecies variability in dose-response curves .
Q. How should researchers resolve discrepancies in reported LD₅₀ values for (R)-Timepidium Bromide?
LD₅₀ varies by species and route:
- Mice: 12 mg/kg (i.v.), 713 mg/kg (oral).
- Rats: 7 mg/kg (i.v.), 1213 mg/kg (oral). Address discrepancies by standardizing protocols (e.g., OECD Guidelines 423/425) and controlling variables like fasting state and solvent carriers .
Q. What strategies improve aqueous solubility for in vitro assays without altering (R)-Timepidium Bromide’s pharmacophore?
Q. How does (R)-Timepidium Bromide compare to other anticholinergics in receptor subtype selectivity?
Unlike darifenacin (M₃-selective) or pirenzepine (M₁-selective), (R)-Timepidium Bromide exhibits broad-spectrum mAChR inhibition. Functional assays (e.g., calcium mobilization in CHO-K1 cells) quantify its IC₅₀ for M₁–M₅ subtypes .
Q. What metabolomic approaches identify (R)-Timepidium Bromide’s metabolites in biological matrices?
- LC-MS/MS: Detect phase I metabolites (e.g., demethylated derivatives) using a Q-TOF mass spectrometer in positive ion mode.
- Microsomal incubation: Human liver microsomes (HLMs) with NADPH cofactor reveal CYP3A4-mediated oxidation.
- Stable isotope labeling: Use ¹³C-labeled drug to trace biliary excretion pathways .
Methodological Considerations
- Experimental Design: Use randomized, blinded studies to assess dose-dependent mAChR inhibition. Include positive controls (e.g., atropine) and vehicle controls .
- Data Contradictions: Reconcile pharmacokinetic data across species by normalizing doses to body surface area .
- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
